3-Cyclopropanecarbonylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSVRSIEZKEXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267443-61-7 | |
| Record name | 3-cyclopropanecarbonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Cyclopropanecarbonylbenzoic Acid
Retrosynthetic Strategies for the 3-Cyclopropanecarbonylbenzoic Acid Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, the most logical and common retrosynthetic disconnection is the bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a Friedel-Crafts acylation reaction.
This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic benzoic acid derivative and an electrophilic cyclopropanecarbonyl moiety. The practical chemical equivalents for these synthons would be benzoic acid and cyclopropanecarbonyl chloride, respectively. The forward synthesis would involve the acylation of benzene (B151609) followed by oxidation of a methyl group or carboxylation, or the direct acylation of a protected benzoic acid derivative.
A secondary set of disconnections focuses on the formation of the cyclopropane (B1198618) ring itself. This involves breaking the carbon-carbon bonds of the three-membered ring, leading back to acyclic precursors. These strategies are explored in detail in the subsequent sections on cyclopropane construction methodologies.
Established and Emerging Approaches to Cyclopropanecarboxylic Acid Synthesis
The synthesis of the cyclopropanecarboxylic acid portion of the target molecule is a critical step. Several robust methods have been developed and refined over the years for constructing this key intermediate.
Modernized Nitrile Hydrolysis Routes to Cyclopropanecarboxylic Acid Precursors
A classic and enduring method for the synthesis of cyclopropanecarboxylic acid involves the cyclization of a γ-halonitrile followed by hydrolysis. The traditional approach, first detailed in a 1944 publication, uses 4-chlorobutyronitrile (B21389) as the starting material. youtube.com This substrate is treated with a strong base, such as sodium hydroxide (B78521), often under neat conditions or with minimal solvent, to induce intramolecular cyclization to form cyclopropanecarbonitrile (B140667). youtube.com
The mechanism begins with the deprotonation of the α-carbon to the nitrile group, forming a carbanion. youtube.com Although the equilibrium for this deprotonation is not highly favorable due to the pKa of the α-proton (around 25), the subsequent intramolecular SN2 reaction is rapid and irreversible. youtube.com This ring-closing step is the driving force for the entire reaction. youtube.com
The resulting cyclopropanecarbonitrile is then hydrolyzed to the desired carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com Acidic hydrolysis, typically involving heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid, directly yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide initially produces the carboxylate salt and ammonia (B1221849) gas; a subsequent acidification step is required to obtain the final carboxylic acid. chemguide.co.uklibretexts.org This entire sequence from 4-chlorobutyronitrile provides cyclopropanecarboxylic acid in good yields, typically reported between 74-79%. youtube.com
Evolution of Malonic Ester Synthesis for Cyclopropane Ring Formation
The malonic ester synthesis represents a more modern and versatile approach to forming cyclopropanecarboxylic acid and its derivatives. youtube.com This method begins with a malonic ester, most commonly diethyl malonate. organicchemistrytutor.commasterorganicchemistry.com The key steps involve deprotonation, alkylation, hydrolysis, and finally, decarboxylation. organicchemistrytutor.com
The synthesis is initiated by treating diethyl malonate with a suitable base, such as sodium ethoxide, to remove one of the highly acidic protons located on the carbon between the two carbonyl groups (pKa ≈ 13). youtube.commasterorganicchemistry.com This generates a stabilized enolate nucleophile. masterorganicchemistry.com The enolate then reacts with a 1,2-dihaloalkane, such as 1,2-dibromoethane, in a sequence of two SN2 reactions. The first reaction forms a new carbon-carbon bond, and after a second deprotonation, an intramolecular SN2 reaction closes the three-membered ring. youtube.comstackexchange.com
This process yields a cyclopropane-1,1-dicarboxylic ester. The final two steps convert this intermediate into the desired product. First, the diester is hydrolyzed to the corresponding dicarboxylic acid using either acid or base. youtube.comopenochem.org This resulting cyclopropane-1,1-dicarboxylic acid is a type of malonic acid, which is thermally unstable. youtube.com Upon gentle heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide to furnish the final cyclopropanecarboxylic acid. youtube.comorganicchemistrytutor.com
Oxidative Transformations for Cyclopropyl (B3062369) Ketones to Carboxylic Acids
Another synthetic route involves the oxidation of a cyclopropyl ketone. Ketones are generally more resistant to oxidation than aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.orglibretexts.org However, specific oxidative methods can be employed.
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com For instance, a cyclopropyl aryl ketone could be oxidized to a cyclopropyl ester. This ester can then be readily hydrolyzed under standard acidic or basic conditions to yield the target carboxylic acid and a phenol. chemistrysteps.com
Alternatively, if the starting material is a cyclopropyl methyl ketone, the haloform reaction provides a direct pathway to the carboxylic acid. chemistrysteps.com This reaction involves treating the methyl ketone with a halogen (e.g., iodine) in the presence of a base (e.g., sodium hydroxide). The reaction proceeds through the formation of a trihalogenated intermediate, which is then cleaved by the hydroxide base to yield the sodium salt of the carboxylic acid and a haloform (e.g., iodoform, a yellow precipitate). chemistrysteps.com Subsequent acidification produces the free cyclopropanecarboxylic acid.
Contemporary Cyclopropane Construction Methodologies
Modern organic synthesis has seen the development of highly sophisticated and stereocontrolled methods for constructing cyclopropane rings, primarily through the catalytic cyclopropanation of olefins.
Stereoselective Cyclopropanation of Olefins
The transition-metal-catalyzed reaction of diazo compounds with olefins is a premier method for synthesizing cyclopropanes with high levels of stereocontrol. rsc.org These reactions often employ catalysts based on rhodium, copper, ruthenium, gold, or cobalt. rsc.orgacs.org The general mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene fragment to the olefin. nih.gov
Recent advancements have focused on achieving high diastereoselectivity and enantioselectivity. For example, chiral Ru(II)–Pheox complexes have been shown to be highly effective catalysts for the asymmetric cyclopropanation of various olefins with diazosulfones, producing chiral cyclopropyl sulfones in high yields (up to 99%) and with excellent stereoselectivities (up to 98% ee). rsc.org Similarly, gold(I) catalysts, in conjunction with chiral ligands like DTBM-SEGPHOS, can catalyze the cyclopropanation of olefins using propargyl esters as carbene precursors, affording vinyl cyclopropanes with high cis-selectivity and enantioselectivity (up to 94% ee). acs.org
Engineered enzymes, such as myoglobin (B1173299) variants, have also emerged as powerful catalysts for asymmetric cyclopropanation, extending the reaction to electron-deficient olefins with high yields and stereoselectivity. nih.gov Furthermore, metal-free approaches using organocatalysis under photoredox conditions have been developed, providing a complementary strategy for the enantioselective cyclopropanation of olefins with diazoalkanes. researchgate.net These methods offer precise control over the stereochemistry of the resulting cyclopropane, which is crucial for the synthesis of complex chiral molecules.
| Catalyst System | Olefin Type | Carbene Precursor | Yield | Stereoselectivity (ee/de) | Reference |
| Ru(II)–Pheox | Vinyl ethers, amines | Diazosulfones | Up to 99% | Up to 98% ee | rsc.org |
| Au(I)/DTBM-SEGPHOS | Styrenes, vinylarenes | Propargyl pivaloate | 79-85% | 82-94% ee, high cis-selectivity | acs.org |
| Engineered Myoglobin | Electron-deficient styrenes | Diazo compounds | 69-100% | 86 to >99% ee, 98 to >99% de | nih.gov |
| Cobaloxime Complexes | Styrenes, dienes | α-aryl diazoacetates | 84-95% | High E/Z selectivity | chemrxiv.org |
| Thioxanthylium/IDPi | Styrenes, dienes | Diazoalkanes | Not specified | High enantioselectivity | researchgate.net |
Ring-Closure and Contraction Strategies in Cyclopropane Synthesis
The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Ring-closure and ring-contraction strategies represent powerful approaches to construct this three-membered carbocycle.
Ring-contraction methods involve the rearrangement or extrusion of small molecules from a larger parent ring to form the desired cyclopropane. rsc.org This tactic requires careful planning to introduce the necessary functional groups in the precursor molecule that will facilitate the contraction. rsc.org One such method is the semi-pinacol rearrangement. For instance, the treatment of a suitable epoxide with an acid can induce a rearrangement to yield a cyclopropane derivative. rsc.org Another notable strategy is the Wolff rearrangement, which has been applied in the synthesis of various carbocycles. rsc.org
Michael Initiated Ring Closure (MIRC) reactions are a versatile and efficient method for generating cyclopropane rings with high enantioselectivity. rsc.org This approach involves a Michael addition followed by an intramolecular cyclization to form the three-membered ring. rsc.org
An example of a ring-contraction strategy is the oxidative ring contraction of cyclobutene (B1205218) derivatives using an oxidant like m-chloroperoxybenzoic acid (mCPBA) to produce cyclopropyl ketones. organic-chemistry.org This transformation is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org
| Ring-Closure/Contraction Strategy | Description | Key Features |
| Semi-Pinacol Rearrangement | Acid-catalyzed rearrangement of an epoxide to a cyclopropane. rsc.org | Can create quaternary carbon centers. rsc.org |
| Wolff Rearrangement | A 1,2-rearrangement reaction applicable to carbocycle synthesis. rsc.org | Involves a ketene (B1206846) intermediate. |
| Michael Initiated Ring Closure (MIRC) | Michael addition followed by intramolecular cyclization. rsc.org | Provides excellent enantioselectivity. rsc.org |
| Oxidative Ring Contraction | Contraction of a larger ring (e.g., cyclobutene) to a cyclopropane using an oxidant. organic-chemistry.org | Proceeds under mild conditions. organic-chemistry.org |
Metal-Catalyzed and Photochemical Approaches to Cyclopropanes
Transition-metal catalysis and photochemical methods offer powerful and often stereoselective routes to cyclopropanes. nih.govyoutube.com These methods typically involve the reaction of an alkene with a carbene or carbenoid species.
Metal-Catalyzed Cyclopropanation:
Transition metals like copper, rhodium, ruthenium, palladium, and nickel are widely used to catalyze cyclopropanation reactions. cas.cznih.gov These catalysts facilitate the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes. cas.cz The choice of metal and ligands can significantly influence the diastereoselectivity of the reaction. cas.cz For instance, in the reaction of diazo esters with styrene, the catalytic activity was found to follow the order CuOTf > [Ru2(CO)4(µ-OAc)2]n ≈ Rh2(OAc)4. cas.cz
Transition-metal-catalyzed cross-coupling reactions have also emerged as a valuable tool for installing functionalized cyclopropanes. nih.gov In these reactions, the cyclopropane can act as either a nucleophile or an electrophile. nih.gov Vinylcyclopropanes (VCPs) are particularly useful substrates in transition-metal-catalyzed cycloadditions, as the olefin can direct the metal for selective C-C bond cleavage, driven by the release of ring strain. nih.gov
Photochemical Cyclopropanation:
Photochemical approaches provide an alternative to metal-catalyzed methods, often proceeding under mild conditions using visible light. youtube.com These reactions can involve the generation of radical carbenoids via single electron transfer processes. youtube.com For example, photoredox catalysis can be used to generate an aminoacyl radical, which then undergoes addition to an alkene and subsequent cyclization to form the cyclopropane ring. acs.org Interestingly, the diastereoselectivity of photochemical reactions can sometimes be opposite to that observed in metal-catalyzed reactions. cas.cz
| Catalyst/Method | Reactants | Key Features |
| Copper(I) triflate (CuOTf) | Diazo esters and alkenes cas.cz | High catalytic activity in cyclopropanation. cas.cz |
| Ruthenium catalysts | Diazo esters and alkenes cas.cz | Effective for cyclopropanation of less reactive alkenes like cyclohexene. cas.cz |
| Photoredox Catalysis (e.g., 4CzIPN) | Amino acids and alkenes acs.org | Transition-metal-free, mild conditions, broad substrate scope. acs.org |
Synthetic Routes to Substituted Benzoic Acid Derivatives
The synthesis of the substituted benzoic acid portion of this compound can be achieved through various methods. A common approach involves the electrophilic aromatic substitution of a benzene derivative, followed by functional group manipulations. youtube.com
One straightforward method is the oxidation of an alkylbenzene. youtube.com For instance, toluene (B28343) or other alkyl-substituted benzenes can be oxidized to benzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of heat and a base, followed by acidification. youtube.com
Another versatile method is the carbonation of a Grignard reagent. youtube.com This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. youtube.com
The conversion of other benzoic acid derivatives, such as benzamides or benzonitriles, into benzoic acid can also be accomplished. youtube.com For example, benzamides can be dehydrated to form benzonitriles, which can then be hydrolyzed to the corresponding benzoic acid. youtube.com
The electronic nature of substituents on the benzene ring influences the acidity of the benzoic acid. libretexts.org Electron-withdrawing groups generally increase the acidity, while electron-donating groups decrease it. libretexts.org
Convergent and Divergent Synthesis Strategies for this compound
The synthesis of this compound can be approached using either convergent or divergent strategies.
In a divergent synthesis , a common intermediate is used to generate a variety of related structures. For this compound, one could envision starting with a molecule that already contains the benzoic acid moiety and then constructing the cyclopropane ring onto it. For instance, an alkene-substituted benzoic acid could undergo a cyclopropanation reaction. This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies. The concept of divergent synthesis is well-established in the creation of complex molecules like dendrimers, where a core is elaborated outwards. researchgate.net
Photoredox catalysis has enabled switchable divergent syntheses of cyclopropane scaffolds, allowing for the creation of different structural motifs from common starting materials under slightly different conditions. acs.org
Application of Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its analogues to minimize environmental impact. rroij.comthieme-connect.deresearchgate.net
Key principles of green chemistry include waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. imist.mayoutube.com In the context of cyclopropanation, this translates to developing catalytic methods that reduce the need for stoichiometric reagents, using safer solvents, and employing energy-efficient reaction conditions. thieme-connect.deresearchgate.net
The use of alternative reaction media such as water or ionic liquids, and solvent-free conditions are being explored for cyclopropanation reactions. thieme-connect.deresearchgate.net Additionally, alternative energy sources like electrochemistry, mechanochemistry, microwave irradiation, and ultrasound are being investigated to drive these transformations more efficiently. thieme-connect.deresearchgate.net
Biocatalysis and photocatalysis are also emerging as powerful green alternatives. thieme-connect.deresearchgate.net Photocatalysis, in particular, offers a way to conduct reactions under mild conditions using visible light as a renewable energy source. youtube.comresearchgate.net
For the synthesis of the benzoic acid moiety, greener approaches include the use of solid-state reactions to avoid hazardous solvents. For example, the benzilic acid rearrangement can be carried out in the solid state by grinding benzil (B1666583) with solid sodium or potassium hydroxide, which is more atom-efficient and avoids the use of organic solvents. imist.ma
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropanecarbonylbenzoic Acid
Reactivity Profile of the Benzoic Acid Moiety
The benzoic acid portion of the molecule, consisting of a carboxylic acid group attached to a benzene (B151609) ring, undergoes reactions characteristic of this functional group.
Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.comlibretexts.org This process is fundamental to the synthesis of various carboxylic acid derivatives.
One of the most common nucleophilic acyl substitution reactions is Fischer esterification , where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comyoutube.com In the case of 3-Cyclopropanecarbonylbenzoic acid, reaction with an alcohol (R-OH) under acidic conditions yields the corresponding ester. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol (B129727)/H+ | Methyl 3-cyclopropanecarbonylbenzoate | Fischer Esterification |
| This compound | Thionyl chloride (SOCl2) | 3-Cyclopropanecarbonylbenzoyl chloride | Acyl Chloride Formation |
| 3-Cyclopropanecarbonylbenzoyl chloride | Ammonia (B1221849) (NH3) | 3-Cyclopropanecarbonylbenzamide | Amide Synthesis |
The carboxylic acid can also be converted to more reactive derivatives, such as acyl chlorides. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would produce 3-cyclopropanecarbonylbenzoyl chloride. uomustansiriyah.edu.iqlibretexts.org This acyl chloride is a versatile intermediate that can readily react with various nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iq The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion. libretexts.orgkhanacademy.org
Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the ring: the carboxyl group (-COOH) and the cyclopropanecarbonyl group (-CO-c-Pr).
Both the carboxyl group and the acyl group are electron-withdrawing and are classified as meta-directing deactivators . numberanalytics.comorganicchemistrytutor.comsavemyexams.com They withdraw electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. numberanalytics.com This deactivation occurs through both inductive and resonance effects. The electron-withdrawing nature of these groups destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. numberanalytics.commasterorganicchemistry.com Consequently, electrophilic attack is directed to the meta position, which is less deactivated. libretexts.org
Given that both substituents direct incoming electrophiles to the meta positions relative to themselves, the substitution pattern on this compound can be predicted. The positions meta to the carboxyl group are at C5, and the positions meta to the cyclopropanecarbonyl group are at C2 and C4. Therefore, electrophilic substitution is expected to occur at the C2, C4, and C5 positions. The presence of two deactivating groups can sometimes make electrophilic substitution reactions challenging to carry out. youtube.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Electrophile | Predicted Product(s) |
|---|---|---|
| HNO3/H2SO4 | NO2+ | 3-Cyclopropanecarbonyl-5-nitrobenzoic acid, 2-Nitro-3-cyclopropanecarbonylbenzoic acid, 4-Nitro-3-cyclopropanecarbonylbenzoic acid |
| Br2/FeBr3 | Br+ | 3-Bromo-5-cyclopropanecarbonylbenzoic acid, 2-Bromo-3-cyclopropanecarbonylbenzoic acid, 4-Bromo-3-cyclopropanecarbonylbenzoic acid |
| SO3/H2SO4 | SO3 | 3-Cyclopropanecarbonyl-5-sulfobenzoic acid, 3-Cyclopropanecarbonyl-2-sulfobenzoic acid, 3-Cyclopropanecarbonyl-4-sulfobenzoic acid |
Transformations of the Cyclopropane (B1198618) Ring System
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions.
Ring-Opening Reactions and their Mechanistic Pathways
The strained C-C bonds of the cyclopropane ring in cyclopropyl (B3062369) ketones can be cleaved under various conditions, including acid catalysis, metal catalysis, and radical-mediated processes. stackexchange.comacs.orgslideshare.net The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring and the reaction conditions. acs.org
Acid-catalyzed ring-opening reactions typically proceed through protonation of the ketone carbonyl group, which activates the adjacent cyclopropane ring towards nucleophilic attack or rearrangement. stackexchange.comrsc.org This can lead to the formation of a carbocation intermediate, which can then undergo further reactions. stackexchange.com For instance, in the presence of a nucleophile, a γ-substituted ketone can be formed.
Metal-catalyzed ring-opening reactions have been extensively studied. nih.govoup.comrsc.org For example, nickel-catalyzed reactions of cyclopropyl ketones with organometallic reagents can lead to regioselective ring-opening to form γ-substituted silyl (B83357) enol ethers. nih.govoup.com Palladium-catalyzed reactions can yield α,β-unsaturated ketones. rsc.org The mechanism of these reactions often involves the formation of a metallacyclobutane or a related intermediate.
Radical-mediated ring-opening is another important pathway. acs.orgnih.gov The reaction can be initiated by a radical species that adds to the cyclopropane ring, leading to a ring-opened radical intermediate which can then undergo further transformations.
Cycloaddition and Formal Cycloaddition Reactions involving the Cyclopropane Substructure
Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with various unsaturated partners like alkenes and alkynes to form five-membered rings. nih.govnih.govresearchgate.netacs.org These reactions are often catalyzed by transition metals or promoted by photochemistry. nih.govnih.govacs.org
In a typical photocatalytic [3+2] cycloaddition, the cyclopropyl ketone is excited to a radical anion, which then undergoes ring-opening to form a 1,3-radical anion. nih.gov This intermediate can then add to an alkene or alkyne to form a five-membered ring after a final cyclization and reduction step. nih.govresearchgate.net These reactions are valuable for the construction of complex cyclic systems. nih.govacs.org
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in this compound exhibits reactivity typical of ketones. libretexts.orgmsu.edu The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.orgtib.eu
One of the most common reactions of the ketone group is its reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tib.eu The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. It is important to note that LiAlH₄ is a much stronger reducing agent and can also reduce the carboxylic acid group, while NaBH₄ is generally selective for the reduction of aldehydes and ketones in the presence of carboxylic acids.
The ketone can also react with Grignard reagents (RMgX) to form tertiary alcohols. The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon.
Table 3: Reactions of the Ketone Carbonyl Group
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | NaBH4, then H3O+ | 3-(1-Hydroxy-1-cyclopropylmethyl)benzoic acid | Reduction |
| This compound | CH3MgBr, then H3O+ | 3-(1-Cyclopropyl-1-hydroxyethyl)benzoic acid | Grignard Reaction |
Nucleophilic Addition Reactions to the Cyclopropyl Ketone
The cyclopropyl ketone functionality in this compound is a key center for chemical reactivity, readily undergoing nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon, enhanced by the strain of the adjacent cyclopropane ring, makes it susceptible to attack by a variety of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol product. pressbooks.publibretexts.org
The stereochemical outcome of nucleophilic additions to cyclopropyl ketones is of significant interest. Studies on related systems have shown that the stereoselectivity of hydride reduction is highly dependent on the conformation of the substrate. nih.gov The relative stability of the bisected s-cis and s-trans conformers plays a crucial role in determining the facial selectivity of the hydride attack. nih.gov For this compound, the presence of the benzoic acid group can influence the preferred conformation and thus the stereochemistry of the resulting alcohol.
Common nucleophiles that react with cyclopropyl ketones include organometallic reagents and hydride reagents.
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce cyclopropyl ketones to the corresponding alcohols. acsgcipr.org The reaction with NaBH₄ is generally considered irreversible due to the large pKa difference between the conjugate acid of the hydride and the resulting alkoxide. masterorganicchemistry.com
Organometallic Reagents: Organolithium and Grignard reagents add to the carbonyl group to form tertiary alcohols. These reactions are also typically irreversible. masterorganicchemistry.com The regioselectivity of ring-opening of the cyclopropane ring can sometimes compete with addition to the carbonyl, especially when catalyzed by transition metals like nickel. oup.com
Below is a table summarizing the expected products from the nucleophilic addition of various reagents to this compound, based on the known reactivity of cyclopropyl ketones.
| Nucleophilic Reagent | Expected Major Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | 3-(Cyclopropyl(hydroxy)methyl)benzoic acid | Reduction |
| Methylmagnesium Bromide (CH₃MgBr) | 3-(1-Cyclopropyl-1-hydroxyethyl)benzoic acid | Grignard Reaction |
| Phenyllithium (C₆H₅Li) | 3-(Cyclopropyl(hydroxy)(phenyl)methyl)benzoic acid | Organolithium Addition |
Intramolecular Rearrangements Involving the Carbonyl-Cyclopropane System
The strained nature of the cyclopropane ring in conjunction with the carbonyl group in this compound provides a driving force for various intramolecular rearrangements, particularly under acidic conditions. These rearrangements can lead to the formation of new ring systems and functional groups.
One of the notable rearrangements of cyclopropyl ketones is the Cloke-Wilson rearrangement , which typically involves the ring expansion of a cyclopropyl ketone to a dihydrofuran. This acid-catalyzed process proceeds through protonation of the carbonyl oxygen, followed by cleavage of a cyclopropane bond to form a stabilized carbocation, which then undergoes intramolecular cyclization. While this rearrangement is well-documented for various cyclopropyl ketones, its specific application to this compound would likely involve the formation of a furan (B31954) ring fused to the aromatic system.
Another potential rearrangement pathway involves aryl participation in the cyclization of cyclopropyl ketones. acs.org The benzoic acid moiety, particularly the aromatic ring, can act as an internal nucleophile, leading to the formation of polycyclic structures. The presence of substituents on the aromatic ring can influence the regioselectivity and facility of such cyclizations.
Under strongly acidic conditions, protonated cyclopropyl ketones can rearrange to form 1-oxacyclopent-1-enyl cations. acs.org This transformation involves the opening of the cyclopropane ring and subsequent cyclization to a five-membered oxygen-containing ring. For this compound, this could lead to the formation of a lactone-type structure fused to the benzene ring.
The following table outlines potential intramolecular rearrangement products of this compound under different conditions, based on known rearrangements of similar systems.
| Reaction Condition | Potential Rearrangement Product | Type of Rearrangement |
| Acid Catalysis (e.g., H₂SO₄) | Dihydrofuran-fused benzoic acid derivative | Cloke-Wilson type |
| Strong Acid (e.g., superacid) | Fused 1-oxacyclopent-1-enyl cation derivative | Ring Expansion/Cyclization |
| Lewis Acid Catalysis | Polycyclic lactone or furan derivative | Aryl Participation/Cyclization |
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies
The elucidation of the precise mechanisms of the reactions involving this compound relies on a combination of advanced spectroscopic and kinetic studies. These techniques provide insights into the structure of intermediates, transition states, and the factors that govern reaction rates and selectivity.
Spectroscopic techniques are invaluable for characterizing the reactants, products, and any stable intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of the products of nucleophilic addition and rearrangement reactions. For instance, the disappearance of the carbonyl carbon signal and the appearance of a new signal corresponding to a hydroxyl-bearing carbon in the ¹³C NMR spectrum would confirm the reduction of the ketone.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of reactions involving the carbonyl group. The characteristic C=O stretching frequency of the cyclopropyl ketone would be replaced by a broad O-H stretch in the product alcohol after reduction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the products, confirming their identity.
Kinetic studies provide quantitative data on reaction rates, which helps in understanding the reaction mechanism. By studying how the reaction rate changes with the concentration of reactants, catalysts, and temperature, one can determine the rate law and activation parameters (enthalpy and entropy of activation). For nucleophilic addition reactions, kinetic studies can help to differentiate between different proposed mechanisms, such as a direct attack on the carbonyl versus a mechanism involving pre-coordination of a Lewis acid.
Hypothetical Kinetic Data for the Reduction of this compound
| [this compound] (M) | [NaBH₄] (M) | Initial Rate (M/s) |
| 0.01 | 0.1 | 1.5 x 10⁻⁵ |
| 0.02 | 0.1 | 3.0 x 10⁻⁵ |
| 0.01 | 0.2 | 3.0 x 10⁻⁵ |
From this hypothetical data, one could infer that the reaction is first order in this compound and first order in sodium borohydride, consistent with a bimolecular reaction mechanism.
Synthesis and Structure Activity Relationships Sar of 3 Cyclopropanecarbonylbenzoic Acid Derivatives and Analogues
Rational Design Principles for 3-Cyclopropanecarbonylbenzoic Acid Derivatives
The rational design of derivatives of this compound is rooted in established medicinal chemistry strategies aimed at optimizing molecular properties for specific biological targets. A primary principle is the use of conformationally restricted analogues to mimic a particular bioactive conformation of a more flexible parent molecule. nih.govresearchgate.net The incorporation of a cyclopropane (B1198618) ring introduces significant rigidity into the molecular structure. This restriction can enhance binding affinity to a receptor or enzyme by reducing the entropic penalty associated with the molecule adopting its binding-competent conformation.
The design of such analogues is often guided by computational methods, such as molecular docking, which can predict how a molecule might interact with a biological target. For instance, molecular docking might reveal the potential for additional hydrogen bonds or hydrophobic interactions when substituents are introduced at specific positions on the this compound scaffold. researchgate.net This predictive approach allows for the targeted synthesis of compounds with a higher probability of desired biological activity, streamlining the discovery process.
Synthetic Strategies for Structurally Modified Analogues
The chemical modification of the this compound scaffold can be systematically approached by altering its three main components: the cyclopropane ring, the benzoic acid core, and the ketone linker.
Modifications to the Cyclopropane Ring Structure
Modifying the cyclopropane ring is a key strategy for exploring the spatial requirements of a biological target. Synthetic approaches can introduce substituents onto the ring or alter the ring itself. A common pathway to synthesize cyclopropane-containing carboxylic acids is the malonic ester synthesis. youtube.com This method typically involves the reaction of a di-ester, such as diethyl malonate, with a dihaloalkane in the presence of a base, followed by hydrolysis and decarboxylation to yield the cyclopropane carboxylic acid.
For instance, substituted cyclopropane analogues can be synthesized by using appropriately substituted precursors in this pathway. The versatility of this approach allows for the introduction of various groups, such as alkyls or phenyls, onto the cyclopropane ring, thereby probing the steric and electronic environment of the target's binding pocket. researchgate.net
Systematic Variation of Substituents on the Benzoic Acid Core
The electronic properties of the benzoic acid ring can be finely tuned by the addition of substituents, which in turn influences the acidity (pKa) of the carboxylic acid group and its potential for ionic interactions. libretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the acidity of benzoic acid. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) are deactivating and pull electron density away from the aromatic ring. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid (lowering the pKa). libretexts.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) are activating and push electron density into the ring. This destabilizes the carboxylate anion, making the benzoic acid less acidic (raising the pKa). libretexts.org
The position of the substituent also matters. Ortho-substituted benzoic acids, for example, are almost always more acidic than benzoic acid itself, regardless of the substituent's electronic nature, an observation known as the ortho-effect. libretexts.org The systematic variation of these substituents is a fundamental tactic in SAR studies to optimize interactions with biological targets.
Table 1: Effect of Para-Substituents on the Acidity of Benzoic Acid This table illustrates the general principles of how substituents affect the pKa of benzoic acid, based on data from analogous systems.
| Substituent (Y) | Character | pKa |
|---|---|---|
| -NO2 | Electron-Withdrawing (Deactivating) | 3.41 |
| -CN | Electron-Withdrawing (Deactivating) | 3.55 |
| -Br | Electron-Withdrawing (Deactivating) | 3.96 |
| -H | Reference | 4.19 |
| -CH3 | Electron-Donating (Activating) | 4.34 |
| -OCH3 | Electron-Donating (Activating) | 4.46 |
Functionalization of the Ketone Linker
The ketone linker is another critical point for modification. Standard organic transformations can be employed to alter its structure and hydrogen-bonding capabilities. For example, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation converts a hydrogen bond acceptor (the carbonyl oxygen) into a functional group that can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the hydroxyl oxygen). Such a change can dramatically alter the binding mode and affinity of the molecule. Other potential modifications include conversion to an oxime or an imine, further diversifying the potential interactions with a biological target.
Structure-Activity Relationship (SAR) Studies in Vitro
SAR studies are essential for deciphering how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, these studies would involve synthesizing a library of analogues with systematic variations and assessing their activity in a relevant in vitro assay.
The findings from such studies confirm the optimal pharmacophore and guide further optimization. rsc.org For example, comparing analogues with different substituents on the benzoic acid ring can reveal whether an electron-rich or electron-poor aromatic system is preferred for activity. Similarly, comparing a ketone-containing compound with its alcohol analogue can determine the importance of the ketone's hydrogen bond accepting capability. nih.gov
Table 2: Illustrative In Vitro SAR Data This hypothetical data demonstrates how an SAR table might be constructed to correlate structural modifications with biological activity, using IC50 (the concentration at which 50% of a biological process is inhibited) as the metric.
| Compound | Benzoic Acid Substituent | Linker | Hypothetical IC50 (µM) |
|---|---|---|---|
| 1 | -H | Ketone | 15.2 |
| 2 | 4-Cl | Ketone | 5.8 |
| 3 | 4-OCH3 | Ketone | 35.1 |
| 4 | 4-Cl | Alcohol | >50 |
Influence of Conformational Flexibility on Activity
A central theme in the design of these compounds is the influence of conformational flexibility. The cyclopropane ring serves to lock the orientation of the acyl group relative to the benzoic acid ring. This pre-organization can be highly beneficial if the rigid conformation matches the optimal geometry for binding to a biological target. By reducing the number of accessible conformations, the molecule does not need to expend as much energy to adopt the correct binding pose, which can translate to higher affinity and selectivity. The synthesis of conformationally restricted analogues is a powerful tool to test hypotheses about the bioactive conformation of a pharmacophore. researchgate.net
Analysis of Electronic and Steric Effects on Biological Interactions
The biological interactions of this compound derivatives are significantly governed by electronic and steric factors. The cyclopropane ring, a key feature of this class of molecules, introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. researchgate.net This rigidity, when compared to more flexible alkyl chains, can lead to a more favorable entropy of binding.
The electronic nature of the cyclopropane ring, which has some resemblance to a double bond, can influence interactions with target proteins. researchgate.net Furthermore, the orientation of substituents on the cyclopropyl (B3062369) group and the benzoic acid ring can have a profound impact on biological activity. Even minor alterations to the side chain's orientation can significantly affect how the molecule interacts with its biological target. researchgate.net This highlights the importance of precise structural and electronic arrangements for effective biological interactions.
For instance, in related cyclopropane-containing analogues, the substitution pattern on the aromatic ring and the cyclopropane moiety dictates the molecule's ability to fit into the active site of an enzyme or receptor. The introduction of bulky substituents can create steric hindrance, preventing optimal binding. Conversely, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, thereby influencing electrostatic interactions with the target.
In Vitro Mechanistic Probes for SAR Elucidation
The elucidation of structure-activity relationships (SAR) for this compound analogues heavily relies on in vitro mechanistic probes. These assays provide a controlled environment to study the direct interaction between the compounds and their biological targets, thereby offering insights into their mechanism of action.
A common approach involves the use of enzyme inhibition assays. For example, in the study of related compounds, the inhibitory activity against specific enzymes is a key determinant of their biological effect. nih.govnih.gov By systematically modifying the structure of the lead compound and evaluating the inhibitory potency of the resulting analogues, researchers can deduce the structural requirements for activity.
For example, in the investigation of 3-Br-acivicin and its derivatives, the inhibitory activity against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) was utilized as a mechanistic probe. nih.govnih.gov This allowed for the correlation of specific structural features with the degree of enzyme inhibition. Such studies are crucial for understanding how modifications to the cyclopropane ring or the benzoic acid moiety of a compound like this compound would likely impact its interaction with a biological target.
The data from these in vitro probes are often complemented by molecular modeling studies to visualize the binding modes of the compounds and to understand the structural and stereochemical requirements for efficient interaction and potential covalent modification of the target. nih.govnih.gov
Impact of Stereochemistry on Biological and Chemical Activity
Stereochemistry plays a pivotal role in the biological and chemical activity of chiral compounds, and derivatives of this compound are no exception. The spatial arrangement of atoms can dramatically influence a molecule's interaction with chiral biological macromolecules such as enzymes and receptors.
In studies of nature-inspired 3-Br-acivicin isomers, it was demonstrated that stereochemistry is a critical determinant of biological activity. nih.govnih.gov Only the naturally occurring (5S, αS) isomers exhibited significant potency in inhibiting the proliferation of P. falciparum. nih.gov This suggests that the stereochemical configuration is crucial for recognition by cellular transporters and for the interaction with the biological target. nih.gov
The differential activity between stereoisomers can be attributed to a stereoselective uptake mechanism or a distinct interaction with the target enzyme. nih.gov For instance, while the stereochemistry of 3-Br-acivicin derivatives affected target binding for certain subclasses, it led to significant differences in antimalarial activity across all subclasses, pointing towards a stereoselective uptake as a key factor for the enhanced biological activity of the (5S, αS) isomers. nih.govnih.gov
This underscores the importance of considering stereochemistry in the design and synthesis of biologically active cyclopropane-containing compounds. The specific three-dimensional structure of an isomer can either facilitate or hinder its ability to bind to a target's active site, leading to significant variations in efficacy.
Table of Stereoisomer Activity
| Compound Isomer | Biological Activity | Target Inhibition |
| (5S, αS) - 3-Br-acivicin | Significant | High |
| Unnatural Isomers | Low to Inactive | Low to Inactive |
This table is a representation of findings from related compounds and is intended to illustrate the principle of stereochemical impact.
Computational Studies and Theoretical Insights into 3 Cyclopropanecarbonylbenzoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. DFT has proven to be a robust method for obtaining accurate results with a reasonable computational cost, making it a popular choice for studying organic molecules like 3-Cyclopropanecarbonylbenzoic acid. nih.gov
Conformation Analysis and Molecular Geometry Optimization
The three-dimensional arrangement of atoms in this compound is critical to its physical and chemical properties. The molecule possesses rotational freedom around the single bonds connecting the cyclopropyl (B3062369) group to the carbonyl carbon and the carbonyl group to the benzoic acid ring.
A key aspect of its conformational analysis is the rotation around the C-C bond linking the cyclopropyl ring and the carbonyl group. Research on the closely related molecule, cyclopropanecarboxylic acid, using DFT B3LYP calculations, has shown that the conjugative interaction between the quasi-π Walsh orbitals of the cyclopropyl ring and the π-orbital of the carbonyl group governs the conformational preferences. researchgate.net This interaction leads to distinct energy minima corresponding to specific rotational isomers. For this compound, geometry optimization would reveal the preferred dihedral angles, bond lengths, and bond angles of its most stable conformer(s). It is expected that conformers allowing for maximal conjugation, such as cis and trans forms (referring to the orientation of the carbonyl double bond relative to the three-membered ring), would be the most stable, with a defined energy barrier to rotation between them. researchgate.net
Table 1: Representative Theoretical Parameters for Conformational Analysis Note: This table is illustrative of parameters that would be determined in a DFT study, based on findings for analogous structures like cyclopropanecarboxylic acid.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Rotational Barrier (V₂) | The energy barrier for rotation around the cyclopropyl-carbonyl bond. | 4-5 kcal/mol |
| Dihedral Angle (C-C-C=O) | The angle defining the orientation of the carbonyl group relative to the cyclopropyl ring. | ~0° (cis) and ~180° (trans) |
Exploration of Reaction Mechanisms and Transition State Characterization
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that represent the bottleneck of a reaction. For this compound, this could involve studying reactions such as its synthesis, esterification of the carboxylic acid, or reactions involving the cyclopropyl ring.
Computational studies on related systems, like the transannular cycloadditions of cycloalkenes, demonstrate how DFT can be used to calculate the energy barriers of reactions. beilstein-journals.org By locating the transition state structure and calculating its energy relative to the reactants, the activation energy can be determined. Furthermore, analysis of the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity and allows for the calculation of kinetic parameters.
Computational Prediction of Electronic Properties and Reactivity Parameters
The electronic properties of a molecule are key to its reactivity. DFT calculations can provide a wealth of information about the electron distribution within this compound. Important parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carbonyl and carboxyl groups, and electron-poor regions (electrophilic sites).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which is particularly relevant for understanding the stability conferred by the cyclopropyl group. researchgate.net
Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation
| Property | Description | Predicted Characteristic for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized primarily on the benzene (B151609) ring and carboxyl group. |
| LUMO Energy | Electron-accepting ability | Localized primarily on the carbonyl group and benzene ring. |
| HOMO-LUMO Gap | Chemical reactivity/stability | Moderate gap, indicating a stable but reactive molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static structures and specific reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govnih.gov
For this compound, an MD simulation in a solvent like water would reveal how the molecule tumbles and rotates, and how its flexible dihedral angles are sampled at a given temperature. It would also show the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, providing a dynamic picture that complements the static view from DFT. nih.gov
In Silico Approaches for Ligand-Target Interaction Prediction
In silico methods are computational techniques used to predict the biological targets of small molecules, a critical step in drug discovery and chemical biology. nih.gov These approaches can be broadly categorized as ligand-based or structure-based. nih.gov
For this compound, a ligand-based approach would involve searching databases of known active molecules to find compounds with similar structures or properties. nih.gov If similar compounds are known to bind to a particular protein, it could be hypothesized that this compound might also bind to it.
A structure-based approach, such as molecular docking, would be used if the three-dimensional structure of a potential protein target is known. This technique computationally "docks" the 3D structure of this compound into the binding site of the protein, calculating a score that estimates the strength of the interaction. This can be used to screen large libraries of proteins to identify potential targets or to understand the binding mode of the molecule in a known target, such as an enzyme active site. nih.gov
Application of Structural Network Biology for Target Identification
Structural network biology represents a more advanced in silico approach that moves beyond single-target predictions to consider the complex network of interactions within a cell. This methodology integrates protein-protein interaction networks, signaling pathways, and structural information to predict how a small molecule might affect the entire system.
Computational Binding Site Prediction and Mode of Action Inference
Computational, or in silico, methods are pivotal in modern drug discovery and molecular biology for predicting the interaction between a small molecule, such as this compound, and its potential biological targets. These theoretical approaches can provide valuable insights into the compound's putative binding sites and help infer its mechanism of action before extensive laboratory-based experimentation is undertaken. However, it is important to note that specific computational studies detailing the binding site and mode of action for this compound are not extensively available in publicly accessible research.
General computational methodologies that would be applied to a compound like this compound include molecular docking and binding site prediction algorithms. Molecular docking simulations would computationally place the 3D structure of this compound into the binding pockets of various known protein structures. The goal of these simulations is to identify the most likely binding orientation and to estimate the binding affinity, often represented by a docking score.
For instance, a theoretical molecular docking study could be performed against a target like the main protease of a virus, a common target for antiviral drugs. In such a study, the benzoic acid and cyclopropane (B1198618) moieties of the molecule would be assessed for their potential to form interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues within the enzyme's active site.
Binding site prediction tools, on the other hand, analyze the surface of a protein to identify cavities and pockets that are likely to bind to small molecules. Algorithms may use geometric criteria, evolutionary conservation of residues, or a combination of factors to predict these sites.
While no specific data for this compound is available, a hypothetical output from such a study could be presented in a table format to illustrate the nature of the predicted interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target Protein
| Predicted Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Hypothetical Protein Kinase | -8.5 | LYS72, GLU91, LEU135 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Hypothetical Protease | -7.9 | HIS41, CYS145, MET165 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
| Hypothetical Nuclear Receptor | -9.1 | ARG394, SER390, PHE272 | Hydrogen Bond, Pi-Pi Stacking |
This table is for illustrative purposes only, as specific computational data for this compound is not available.
The inference of a mode of action would follow from the identification of high-confidence binding targets. For example, if computational studies consistently predicted strong binding to a specific kinase, the inferred mode of action would be the inhibition of that kinase's signaling pathway. Further computational analyses, such as molecular dynamics simulations, could then be employed to study the stability of the predicted ligand-protein complex over time, providing more robust support for the hypothesized mode of action.
Without dedicated computational studies on this compound, its specific binding partners and mechanism of action remain to be elucidated through future in silico and experimental research.
Applications of 3 Cyclopropanecarbonylbenzoic Acid in Advanced Chemical Synthesis
Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction
3-Cyclopropanecarbonylbenzoic acid serves as a valuable building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors. The unique structural combination of a flexible cyclopropyl (B3062369) group and a rigid benzoic acid moiety allows for diverse chemical modifications, making it an attractive starting material for creating intricate molecular architectures.
One notable application is in the synthesis of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in various cancers. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of various Pim-1 inhibitors often involves structures that could be derived from it. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) scaffolds as PIM-1 kinase inhibitors highlights the importance of aromatic carboxylic acid derivatives in constructing such bioactive molecules. nih.gov The general strategies for synthesizing Pim-1 inhibitors often involve the use of benzoic acid derivatives that are subsequently cyclized or coupled with other fragments to form the final complex structure. nih.govnih.govresearchgate.net
The cyclopropane (B1198618) ring itself is a key feature in many biologically active compounds, offering a three-dimensional element that can enhance binding to target proteins. nih.govunl.pt The combination of this non-planar group with the planar benzoic acid provides a scaffold that can be elaborated in multiple directions to achieve specific molecular geometries required for potent biological activity. nih.gov
Role as a Precursor for the Synthesis of Heterocyclic Scaffolds
This compound, as a 3-acylbenzoic acid, is a precursor for the synthesis of various heterocyclic scaffolds. The reactivity of the ketone and carboxylic acid functionalities allows for cyclization reactions to form fused ring systems.
Isoindolinones:
One important class of heterocycles that can be synthesized from 3-acylbenzoic acids are isoindolinones. These structures are present in many biologically active compounds. nih.gov The synthesis of 3-methyleneisoindolin-1-ones, for example, can be achieved through the annulation of 2-acylbenzoic acids with amines. researchgate.net A similar strategy could be applied to this compound, where condensation with an amine would lead to the formation of a 3-cyclopropyl-3-hydroxyisoindolin-1-one, which can be further modified. The synthesis of isoindolinones often involves metal-catalyzed reactions or one-pot methods under mild conditions. nih.govorganic-chemistry.org
| Starting Material | Reagents | Product | Reference |
| 2-Acylbenzoic Acid | Amines/Ammonium (B1175870) Acetate (B1210297) | 3-Methyleneisoindolin-1-one | researchgate.net |
| 2-Benzoylbenzoic Acid | Chlorosulfonyl Isocyanate, Alcohols | Isoindolinone Derivatives | nih.gov |
Phthalazinones:
Phthalazinones are another class of heterocyclic compounds that can be synthesized from acylbenzoic acids. The general synthesis involves the reaction of an o-aroylbenzoic acid derivative with hydrazine (B178648) or its derivatives. ekb.eglongdom.org For this compound, reaction with hydrazine would be expected to yield a 4-cyclopropyl-2H-phthalazin-1-one. These phthalazinone scaffolds can be further functionalized, for example, by N-alkylation to introduce additional diversity. ekb.egnih.gov
| Starting Material | Reagents | Product | Reference |
| o-Aroylbenzoic Acid | Hydrazine Monohydrate | Phthalazinone Derivative | ekb.eg |
| Phthalic Anhydride | Hydrazine Hydrate | Phthalazinone | longdom.org |
The construction of these and other heterocyclic systems from cyclopropane derivatives is a well-established strategy in organic synthesis, offering pathways to novel molecular frameworks. acs.org
Integration into the Development of Novel Organic Materials
While direct applications of this compound in materials science are not extensively documented, its structural motifs suggest potential for integration into novel organic materials. The rigid benzoic acid core and the reactive carboxylic acid group are features commonly exploited in the synthesis of polymers and coordination compounds.
The incorporation of cyclopropane groups into polymer backbones has been shown to influence the material's properties, such as crystallinity and thermal stability. researchgate.netdntb.gov.ua For instance, polyesters containing a cyclopropane backbone have been found to be amorphous, a desirable property for certain applications. researchgate.net The presence of the cyclopropane ring in this compound could therefore be used to tune the physical properties of polymers derived from it.
Furthermore, benzoic acid derivatives are widely used as building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The carboxylic acid group can coordinate to metal ions, while the rest of the molecule acts as a linker. The specific geometry and functional groups of the linker molecule dictate the structure and properties of the resulting material. The unique shape of this compound could lead to the formation of novel coordination polymers with interesting topologies and potential applications in areas such as catalysis or gas storage.
| Building Block | Material Type | Potential Properties | Reference |
| Cyclopropane-containing monomers | Polymers | Tunable crystallinity, altered thermal stability | researchgate.netdntb.gov.ua |
| Benzoic acid derivatives | Coordination Polymers/MOFs | Novel topologies, potential for catalysis/gas storage | nih.govmdpi.com |
Potential as a Chiral Building Block or Ligand in Asymmetric Synthesis
This compound possesses features that suggest its potential as a chiral building block or ligand in asymmetric synthesis. Although the parent molecule is achiral, the introduction of substituents on the cyclopropane ring or the resolution of racemic mixtures of its derivatives can lead to chiral molecules.
The asymmetric synthesis of cyclopropane derivatives is an active area of research, with methods available to produce enantiomerically enriched cyclopropanes. rochester.eduacs.org These chiral cyclopropane-containing molecules are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. unl.ptnih.gov For example, enantioselective cyclopropanation reactions can be catalyzed by engineered enzymes or chiral metal complexes. rochester.eduacs.org
Once a chiral version of this compound or a derivative is obtained, it can be used as a building block to construct more complex chiral molecules. The defined stereochemistry of the cyclopropane ring can influence the stereochemical outcome of subsequent reactions.
Furthermore, the presence of both a carboxylic acid and a carbonyl group, which can be converted to other functionalities, makes it a candidate for development into a chiral ligand for asymmetric catalysis. Chiral ligands based on benzoic acid derivatives have been successfully used in a variety of metal-catalyzed reactions. acs.orgnih.gov The design of such ligands often relies on a modular synthesis that allows for the fine-tuning of steric and electronic properties to achieve high enantioselectivity. nih.gov The rigid backbone of the benzoic acid and the three-dimensional nature of the cyclopropyl group could be exploited to create a well-defined chiral pocket around a metal center.
| Approach | Application | Potential Outcome | Reference |
| Asymmetric synthesis of a derivative | Chiral Building Block | Access to enantiomerically pure complex molecules | unl.ptrochester.eduacs.orgnih.gov |
| Modification into a chiral ligand | Asymmetric Catalysis | Enantioselective synthesis of various products | acs.orgnih.gov |
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Cyclopropanecarbonylbenzoic Acid
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for the separation of 3-Cyclopropanecarbonylbenzoic acid from impurities and for its quantitative analysis. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and ionic nature.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for this non-volatile compound.
A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the carboxylic group on this compound means that controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. Operating at a pH below the pKa of the carboxylic acid (typically around 4-5) ensures that the compound is in its protonated, less polar form, leading to better retention and peak shape.
Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region (around 254 nm). For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations.
Exemplary HPLC Parameters for Analysis:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound itself is not sufficiently volatile for GC analysis, a derivatization step is necessary. The carboxylic acid group can be converted into a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification to its methyl ester using diazomethane (B1218177) or methanol with an acid catalyst.
Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, offering a wide linear range. For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.
Illustrative GC Conditions for a Derivatized Analyte:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split (20:1) |
Specialized Ion Exclusion and Ion Exchange Chromatography for Organic Acids
For the specific analysis of organic acids like this compound, especially in complex aqueous matrices, ion exclusion chromatography (IEC) and ion exchange chromatography (IEX) offer unique advantages.
Ion exclusion chromatography separates ionized from non-ionized or weakly ionized compounds. nih.gov Using a cation-exchange resin in the H+ form as the stationary phase, highly ionized species are repelled and elute first, while weakly acidic compounds like this compound can partition into the occluded liquid within the resin pores and are retained. uni.lu The mobile phase is typically a dilute strong acid, such as sulfuric acid. uni.lu
Ion exchange chromatography, on the other hand, separates ions based on the strength of their interaction with the charged stationary phase. For an anionic compound like the deprotonated form of this compound, an anion-exchange column would be used. Elution is achieved by increasing the concentration of a competing ion in the mobile phase.
Detection in both techniques can be performed using a conductivity detector or UV detector.
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the benzene ring, the cyclopropyl (B3062369) group, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The cyclopropyl protons would appear as a complex multiplet in the upfield region. The carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ketone, the carboxyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons provide definitive evidence for the presence of these functional groups.
Predicted NMR Chemical Shifts (in ppm) in CDCl₃:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |
| Ketone Carbonyl (C=O) | - | 195 - 205 |
| Aromatic Protons (Ar-H) | 7.2 - 8.2 (m) | 125 - 140 |
| Cyclopropyl Protons (-CH-) | 2.0 - 2.5 (m) | 15 - 25 |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unequivocal structural assignment.
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, GC-MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula.
When coupled with a chromatographic separation technique (LC-MS or GC-MS), individual components of a mixture can be separated and then analyzed by the mass spectrometer. For this compound, LC-MS with electrospray ionization (ESI) would be a suitable technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Characteristic fragment ions would arise from the cleavage of the cyclopropyl ring, the loss of CO₂, or the loss of the carboxyl group.
Expected Mass Spectrometric Data:
| Technique | Ionization Mode | Observed Ion (m/z) |
|---|---|---|
| HRMS | ESI- | [C₁₁H₉O₃]⁻ (Calculated: 189.0557, Observed: within 5 ppm) |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands that confirm the presence of its key structural features: a carboxylic acid, a ketone, a cyclopropyl group, and a substituted aromatic ring.
While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be accurately predicted based on extensive data from analogous compounds such as benzoic acid and other substituted ketones. docbrown.infocore.ac.uk
Key Expected Vibrational Frequencies:
Carboxylic Acid Group (–COOH):
O–H Stretching: A very broad and strong absorption band is anticipated in the range of 3300–2500 cm⁻¹. docbrown.info The significant broadening is a hallmark of the hydrogen bonding between carboxylic acid dimers in the solid state or concentrated solutions.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring. docbrown.info
C–O Stretching and O–H Bending: These vibrations contribute to the fingerprint region of the spectrum, with C–O stretching typically appearing between 1320–1210 cm⁻¹ and in-plane O–H bending near 1440–1395 cm⁻¹. docbrown.info
Ketone Carbonyl Group (C=O):
An additional strong C=O stretching band for the ketone group attached to the aromatic ring is expected. Aryl ketones typically absorb in the range of 1690–1670 cm⁻¹. This peak may overlap with the carboxylic acid carbonyl, potentially causing a broadened or asymmetric carbonyl absorption band.
Aromatic Ring (Benzene):
C–H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). docbrown.info
C=C Stretching: A series of medium to weak absorptions are anticipated in the 1600–1450 cm⁻¹ region.
C–H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ range are characteristic of the substitution pattern on the benzene ring.
Cyclopropyl Group:
C–H Stretching: The C–H bonds of the cyclopropyl ring are expected to show absorption bands in the 3100–3000 cm⁻¹ region, potentially overlapping with the aromatic C-H stretching bands.
Ring Vibrations (Scissoring): Characteristic C-C ring vibrations often appear near 1020-1000 cm⁻¹.
The following table summarizes the predicted IR absorption bands for the functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |
| Ketone | C=O Stretch | 1690 - 1670 | Strong |
| Aromatic | =C–H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |
| Cyclopropyl | C–H Stretch | 3100 - 3000 | Medium |
Quantitative Analytical Approaches
Quantitative analysis of this compound is essential for quality control, stability studies, and formulation development. Spectrophotometric and titrimetric methods offer reliable approaches for determining concentration and acid content, respectively.
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a widely used technique for the quantification of aromatic compounds. The benzene ring in this compound contains a chromophore that absorbs ultraviolet light at a characteristic wavelength (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for precise quantification.
A typical quantitative method would involve dissolving a precisely weighed sample of the compound in a suitable solvent, such as methanol or acetonitrile, and measuring its absorbance at the predetermined λmax. uzh.ch The concentration is then calculated from a calibration curve constructed using standard solutions of known concentrations. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common implementation of this principle, offering high specificity and the ability to separate the analyte from impurities before quantification. uzh.chresearchgate.net
General Parameters for a Spectrophotometric Assay:
| Parameter | Description | Typical Value/Range |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector | N/A |
| Solvent/Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol). usda.gov | Acetonitrile:Water or Methanol:Water mixtures |
| Wavelength (λmax) | The wavelength of maximum absorbance for the analyte. This must be determined experimentally. For benzoic acid derivatives, it is typically in the 220-280 nm range. researchgate.net | ~230 nm (Predicted) |
| Calibration Range | A series of standard solutions of known concentrations used to establish the linear relationship between absorbance and concentration. | e.g., 1 - 100 µg/mL |
| Quantification | Based on the peak area or height from the HPLC chromatogram, correlated against the calibration curve. | N/A |
Titrimetric Methods for Acid Content Analysis
Titrimetry provides a classic and highly accurate method for determining the total acid content, and thereby the purity, of this compound. The method is based on the neutralization reaction between the carboxylic acid group of the analyte and a standardized strong base.
The procedure involves dissolving a known mass of the compound in a suitable solvent, often a mixture of water and an alcohol like ethanol (B145695) to ensure complete solubility. A few drops of a pH indicator, such as phenolphthalein, are added to the solution. The solution is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), until the endpoint is reached, signified by a persistent color change of the indicator. The volume of titrant required to neutralize the acid is used to calculate the percentage purity of the compound.
The reaction is a straightforward 1:1 stoichiometric neutralization: C₁₁H₁₀O₃ + NaOH → C₁₁H₉NaO₃ + H₂O
Summary of Titrimetric Analysis:
| Component | Description | Example |
| Analyte | A precisely weighed amount of this compound. | ~200-300 mg |
| Solvent | A solvent system to fully dissolve the analyte. | Ethanol/Water (1:1) |
| Titrant | A standardized solution of a strong base. | 0.1 M Sodium Hydroxide (NaOH) |
| Indicator | A pH indicator that changes color near the equivalence point of a weak acid-strong base titration (pH > 7). | Phenolphthalein |
| Endpoint | The point at which the indicator shows a permanent color change (e.g., faint pink for phenolphthalein). | Persistent faint pink color |
| Calculation | The purity is calculated based on the volume of titrant used, its concentration, the mass of the sample, and the molar mass of the analyte. | % Purity = (V_NaOH × M_NaOH × MW_analyte) / (m_sample × 10) |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding and Knowledge Gaps
The chemical compound 3-Cyclopropanecarbonylbenzoic acid occupies a unique niche at the intersection of two significant classes of organic molecules: cyclopropanes and benzoic acids. The current academic understanding of this specific molecule is largely centered on its identity as a chemical intermediate. The strained three-membered ring of the cyclopropane (B1198618) moiety and the versatile reactivity of the benzoic acid group suggest a wide range of potential synthetic applications.
The primary knowledge gap concerning this compound is the limited extent of its exploration in dedicated research. While the synthesis and reactions of both cyclopropane-containing molecules and benzoic acid derivatives are extensively studied, this particular combination has not been the focus of widespread investigation. There is a scarcity of published data on its specific biological activities, material science applications, or its use as a building block in the total synthesis of complex natural products. Much of the understanding is therefore extrapolated from the known chemistry of its constituent parts rather than direct empirical evidence for the combined structure.
Emerging Trends in Cyclopropane and Benzoic Acid Chemistry Research
Research into cyclopropane chemistry is experiencing a surge of innovation, driven by its unique structural and reactive properties that are valuable in medicine, agrochemistry, and materials science. rsc.org A significant trend is the development of novel and efficient methods for constructing the cyclopropane ring, including enantioselective Michael Initiated Ring Closure (MIRC) reactions and various [2+1] cycloadditions and 1,3-cyclizations. rsc.orgrsc.org Asymmetric catalysis, in particular, has opened new avenues for creating complex, chiral cyclopropane derivatives. rsc.org Recent advancements also include electrochemical cyclopropanation methods that are scalable and can be performed under ambient conditions, even in the presence of air and moisture. uva.nl Furthermore, there is growing interest in the metal-free cleavage of cyclopropane rings, utilizing Brønsted and Lewis acids, to construct new molecular skeletons. researchgate.net The unique strained ring structure of cyclopropane makes it a valuable component in the synthesis of advanced drugs and new agrochemicals. menafn.com
In parallel, the field of benzoic acid chemistry is also evolving, largely driven by its established and expanding applications. Benzoic acid and its derivatives are crucial as preservatives in the food and beverage industry, a demand that is increasing with the growth of processed foods. openpr.comgminsights.commarketresearchfuture.com In the pharmaceutical sector, they are used to extend the shelf life of medications. marketresearchfuture.com An emerging trend is the increasing use of benzoic acid derivatives in the production of non-phthalate plasticizers and in personal care products as antimicrobial agents. gminsights.commarketresearchfuture.com Research is also focused on the synthesis of novel benzoic acid derivatives with potential therapeutic applications, including anticancer activities. preprints.orgresearchgate.net The push towards sustainable and eco-friendly practices is also influencing the market, with a growing preference for benzoic acid as a safer alternative to some synthetic preservatives. gminsights.com
| Research Area | Key Emerging Trends |
| Cyclopropane Chemistry | Development of enantioselective ring-forming reactions (e.g., MIRC). rsc.orgrsc.org |
| Advancements in electrochemical and scalable cyclopropanation methods. uva.nl | |
| Exploration of metal-free ring-opening reactions. researchgate.net | |
| Application in the synthesis of pharmaceuticals and agrochemicals. menafn.com | |
| Benzoic Acid Chemistry | Increased demand as a food and beverage preservative. openpr.comgminsights.commarketresearchfuture.com |
| Growing use in pharmaceuticals and personal care products. gminsights.commarketresearchfuture.com | |
| Development of non-phthalate plasticizers. marketresearchfuture.com | |
| Synthesis of derivatives with potential therapeutic properties. preprints.orgresearchgate.net | |
| Shift towards eco-friendly and sustainable applications. gminsights.com |
Prospective Research Avenues for this compound in Chemical Biology and Synthetic Methodologies
The unique structural combination of a cyclopropane ring and a benzoic acid moiety in this compound presents several promising avenues for future research in both chemical biology and synthetic methodologies.
In the realm of chemical biology , the molecule could be investigated as a potential scaffold for the development of novel therapeutic agents. The cyclopropane group can impart conformational rigidity and metabolic stability, while the benzoic acid functionality can be readily modified to interact with biological targets. Future research could focus on:
Enzyme Inhibition Studies: The strained cyclopropane ring could be explored as a reactive probe for the active sites of various enzymes. The carboxylic acid group could serve as an anchor to guide the molecule to specific binding pockets.
Prodrug Design: The benzoic acid moiety could be esterified or otherwise modified to create prodrugs that release an active cyclopropane-containing pharmacophore upon metabolic activation.
Antimicrobial and Anticancer Screening: Given the known biological activities of both cyclopropanes and certain benzoic acid derivatives, this compound and its analogs should be systematically screened for antimicrobial and anticancer properties.
From the perspective of synthetic methodologies , this compound offers opportunities for the development of new chemical transformations:
Ring-Opening Reactions: The activation of the cyclopropane ring by the electron-withdrawing carbonyl group could facilitate novel ring-opening reactions, providing access to unique linear or heterocyclic structures.
Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers. The rigid cyclopropane unit could introduce interesting thermal and mechanical properties to the resulting materials.
Catalyst Development: The carboxylic acid could be used to anchor the molecule to a solid support or a metal center, creating new catalysts where the cyclopropane group can influence the catalytic environment.
Flow Chemistry Applications: The development of continuous-flow methods for the synthesis and transformation of this compound could lead to more efficient and scalable production of its derivatives. uva.nl
| Research Field | Prospective Avenues for this compound |
| Chemical Biology | Enzyme inhibition studies. |
| Prodrug design. | |
| Antimicrobial and anticancer screening. | |
| Synthetic Methodologies | Development of novel ring-opening reactions. |
| Use as a monomer in polymer synthesis. | |
| Application in catalyst development. | |
| Exploration in continuous-flow systems. uva.nl |
Q & A
Q. What are the established synthetic routes for 3-Cyclopropanecarbonylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as cyclopropanation followed by carbonyl coupling. Key steps include:
Cyclopropane ring formation : Using diethyl zinc or Simmons-Smith reagents to generate the cyclopropane moiety.
Carbonyl coupling : Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the benzoyl group to the benzoic acid backbone.
- Critical parameters affecting yield and purity include:
- Catalyst selection (e.g., palladium catalysts for coupling reactions).
- Temperature control (e.g., low temperatures to prevent side reactions in cyclopropanation).
- Protective group strategies (e.g., using tert-butyl esters to protect carboxylic acid groups during synthesis) .
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Friedel-Crafts | 65–75 | >90 | AlCl₃ catalyst, 0–5°C |
| Suzuki-Miyaura | 80–85 | >95 | Pd(PPh₃)₄, 60°C, DMF solvent |
Q. Which spectroscopic and computational methods are most effective for elucidating the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–8.0 ppm).
- ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and cyclopropane carbons at ~10–15 ppm .
- Infrared Spectroscopy (IR) : Detects C=O stretching (1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹).
- Computational Tools : Density Functional Theory (DFT) calculations predict electronic properties and validate experimental data (e.g., bond angles in the cyclopropane ring) .
Q. How can researchers design experiments to assess the interaction of this compound with biological targets?
- Methodological Answer : Interaction studies should combine in vitro assays and computational modeling:
- In vitro binding assays :
- Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with proteins (e.g., enzymes or receptors).
- Molecular docking : Employ software like AutoDock Vina to predict binding modes and identify key residues (e.g., hydrogen bonding with the carboxylic acid group) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in large-scale synthesis?
- Methodological Answer : Optimization involves systematic variation of parameters:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Continuous flow chemistry : Enhances reproducibility and scalability by maintaining precise temperature and mixing conditions.
- Catalyst recycling : Evaluate immobilized catalysts (e.g., Pd on carbon) to reduce costs and waste .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound under physiological conditions?
- Methodological Answer : Advanced computational workflows include:
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments (e.g., solvation effects on the cyclopropane ring).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction pathways (e.g., acid dissociation in the carboxylic group).
- ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic stability .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting binding affinities) for this compound?
- Methodological Answer : Address discrepancies through:
- Statistical validation : Apply mixed-effects models to account for clustered data (e.g., repeated measurements across labs) .
- Orthogonal assays : Cross-validate SPR results with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., pH-dependent binding variations) .
Q. What strategies are recommended for comparative studies of this compound with structural analogs?
- Methodological Answer : Design comparative analyses using:
- SAR (Structure-Activity Relationship) Studies : Replace the cyclopropane group with other rings (e.g., cyclohexane) to evaluate steric effects.
- Crystallography : Compare X-ray structures of analogs to identify conserved binding motifs.
- Free Energy Perturbation (FEP) : Compute relative binding energies to prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
